N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine and pyrazole rings, followed by the introduction of the dihydrobenzo[b][1,4]dioxine ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridine and pyrazole rings might undergo reactions such as substitution or addition, while the dihydrobenzo[b][1,4]dioxine ring might participate in reactions involving its ether linkages .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its reactivity would be influenced by the presence of its functional groups .Scientific Research Applications
Heterocyclic Synthesis Applications
The compound has been explored in the context of heterocyclic synthesis, where its structure serves as a backbone for generating diverse heterocyclic compounds. Researchers have synthesized benzo[b]thiophen-2-yl-hydrazonoesters by coupling related carboxamides with ethyl cyanoacetate or ethyl acetoacetate, leading to various derivatives including pyrazole, isoxazole, pyrimidine, and pyrazolopyrimidine. These compounds have potential applications in materials science, pharmaceuticals, and agrochemicals due to their varied biological activities and chemical properties (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer and Anti-inflammatory Applications
Another research direction involves the synthesis of novel pyrazolopyrimidine derivatives for their anticancer and anti-inflammatory properties. For instance, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized, demonstrating cytotoxic activity against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation. These findings highlight the compound's potential in developing new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antimicrobial and Antituberculosis Applications
The compound's derivatives have been evaluated for their antimicrobial and antituberculosis activities, presenting a promising avenue for treating infectious diseases. Thiazole-aminopiperidine hybrid analogues, for example, have shown significant activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Mechanism of Action
Mode of Action
It is known that n-(pyridin-2-yl)amides, a class of compounds to which this molecule belongs, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in cellular processes .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free . The compound has been found to have highly immunosuppressive activity .
Molecular Mechanism
The molecular mechanism of action of N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s biotransformation is dependent on CYP3A and results in the formation of two primary metabolites .
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(18-13-25-16-6-1-2-7-17(16)26-18)21-10-12-23-11-8-15(22-23)14-5-3-4-9-20-14/h1-9,11,18H,10,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVUYGUCJWWRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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